5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-1-2-10-5(8-6)3-4(9-10)7(12)13/h1-3H,(H,8,11)(H,12,13) |
InChI Key |
ICXUDYBETZLXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Aminopyrazoles with β-Dicarbonyl Compounds
A widely reported method involves the condensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents, followed by oxidative cyclization to form the pyrazolo[1,5-a]pyrimidine core.
-
- React 3-aminopyrazole (or its derivatives) with β-dicarbonyl compounds such as ethyl acetoacetate in ethanol solvent.
- Acetic acid is added as a catalyst in varying equivalents (typically 2–6 equivalents).
- The reaction is conducted under an oxygen atmosphere at elevated temperatures (around 130 °C) for approximately 18 hours.
- Molecular oxygen acts as the oxidant facilitating the oxidative dehydrogenation step critical for ring closure.
- The product is isolated by filtration and recrystallization.
-
- Increasing acetic acid from 2 to 6 equivalents improves yield from 34% to 74%.
- Under pure oxygen atmosphere, the yield can reach up to 94%, indicating oxygen’s critical role in the oxidative cyclization.
- Inert atmosphere (argon) drastically reduces yield (~6%), confirming the oxidative mechanism.
- Side reactions forming triazolo derivatives occur if acetic acid loading is too high (above 6 equivalents).
-
- Initial nucleophilic addition of the amino group to the β-dicarbonyl compound forms an intermediate adduct.
- Molecular oxygen oxidizes this intermediate to form a cyclic intermediate, which upon dehydration yields the pyrazolo[1,5-a]pyrimidine product.
| Entry | Acetic Acid Equivalents | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyrimidine |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | Oxygen | 94 |
| 5 | 6 | Argon | 6 |
Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield
Chlorination and Subsequent Functionalization
Another route involves preparation of the pyrazolo[1,5-a]pyrimidin-5-one intermediate, which can be further functionalized to yield the target compound or its derivatives.
-
Formation of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one :
- Condense 3-aminopyrazole with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) using cesium carbonate as base at 110 °C for 4 hours.
- Purify by column chromatography to obtain the pyrazolo[1,5-a]pyrimidin-5-one intermediate.
-
- Treat the pyrazolo[1,5-a]pyrimidin-5-one with phosphoryl chloride at 120 °C for 2 hours under argon.
- Quench and extract to isolate 5-chloropyrazolo[1,5-a]pyrimidine.
Yields :
- Pyrazolo[1,5-a]pyrimidin-5-one: ~48%
- 5-Chloropyrazolo[1,5-a]pyrimidine: ~80%
-
- The chlorinated intermediate serves as a versatile precursor for further modifications such as nucleophilic aromatic substitution to introduce various functional groups, potentially leading to the carboxylic acid derivative after suitable transformations.
| Step | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-aminopyrazole + ethyl 3-ethoxyacrylate, Cs2CO3, DMF, 110 °C, 4 h | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | 48 |
| 2 | Phosphoryl chloride, 120 °C, 2 h, argon | 5-Chloropyrazolo[1,5-a]pyrimidine | 80 |
Alternative Synthetic Routes via Condensation with Heterocyclic Amines
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate can be condensed with various heterocyclic amines, cyanoacetamide, and related compounds to afford pyrazolo[1,5-a]pyrimidine derivatives including carboxylic acid-substituted analogs.
This method involves base-mediated condensation followed by cyclization, allowing structural diversity in the pyrazolo[1,5-a]pyrimidine ring system.
The products are characterized by elemental analysis and spectroscopic methods confirming the formation of the desired heterocyclic framework.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with β-Dicarbonyl + O2 oxidation | 3-Aminopyrazole, ethyl acetoacetate, acetic acid, oxygen | Ethanol, 130 °C, 18 h | 74–94 | High yield under oxygen, straightforward | Requires oxygen atmosphere, long reaction time |
| Chlorination of pyrazolo[1,5-a]pyrimidin-5-one | 3-Aminopyrazole, ethyl 3-ethoxyacrylate, phosphoryl chloride | DMF, 110 °C; POCl3, 120 °C | 48 (step 1), 80 (step 2) | Versatile intermediate for further derivatization | Multi-step, moderate overall yield |
| Condensation with heterocyclic amines | Sodium 3-oxopropenolate derivatives, heterocyclic amines | Base-mediated, various solvents | Moderate | Structural diversity, access to analogs | May require purification complexity |
Chemical Reactions Analysis
Types of Reactions: 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. Research has shown that these derivatives can selectively target cancer cells, making them potential candidates for chemotherapy .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Core Modifications
Positional Isomerism: C(2) vs. C(3) Carboxylic Acid Derivatives
- 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 776332-46-8):
- Ethyl 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylate :
Core Heterocycle Variations
- 5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid: Replacement of the pyrimidine ring with a thieno-fused system increases aromaticity and electron-withdrawing effects, leading to a lower pKa (~3.2 vs. ~4.5 for the parent compound) .
- 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxylic acid :
Electron-Withdrawing Groups (EWGs)
- 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid :
Electron-Donating Groups (EDGs)
Key Observations :
Physicochemical Properties
Trends :
- Bulky substituents (e.g., p-tolyl) increase logP and reduce solubility.
- EWGs (e.g., Cl, CF₃) lower pKa, enhancing ionization at physiological pH.
Biological Activity
5-Oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound possesses a unique structure characterized by a pyrazole ring fused with a pyrimidine ring, featuring a carboxylic acid functional group. The molecular formula is , and it is known for its potential as a bioactive scaffold in drug development.
Synthesis Methods:
The synthesis of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under basic conditions, followed by cyclization and oxidation steps. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity of 5-Oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 25 | Induction of apoptosis |
| MCF7 (Breast cancer) | 30 | Inhibition of cell proliferation |
| HeLa (Cervical cancer) | 28 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The results indicate that it can inhibit bacterial growth effectively, making it a candidate for further development in treating resistant infections .
Table 2: Antimicrobial Activity of 5-Oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
The biological activity of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in critical cellular processes such as DNA replication and repair, ultimately leading to cell death in cancerous cells .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : A study involving the treatment of A549 cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The most significant effects were observed at concentrations above 20 µM .
- Antimicrobial Testing : In another study, the compound was tested against several resistant bacterial strains. The results showed that it could effectively reduce bacterial load in vitro, suggesting potential for therapeutic use against resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
